
3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, oxazole, phenoxy, thiophene, and pyrrolone. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxy and thiophene groups: These groups can be introduced through substitution reactions.
Formation of the pyrrolone ring: This step may involve cyclization and condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects and mechanisms of action.
Industry
In industry, these compounds can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. Generally, compounds with multiple functional groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-thione
Uniqueness
The uniqueness of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the oxazole, phenoxy, and thiophene groups, along with the pyrrolone core, makes it a versatile compound for various applications.
Biological Activity
The compound 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and neuroprotective effects based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed potent inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .
Table 1: Antimicrobial Activity of the Compound
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Not specified |
Candida spp. | Not specified |
The compound also demonstrated antifungal activity against various strains of the genus Candida and showed selective action against Gram-positive microorganisms .
Cytotoxicity
The cytotoxic effects of the compound were assessed using MTT assays on human cell lines such as HaCat and Balb/c 3T3 cells. Results indicated that the compound exhibited promising cytotoxicity profiles, suggesting potential applications in cancer therapy .
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
HaCat | Not specified |
Balb/c 3T3 | Not specified |
Neuroprotective Effects
Further investigations into the neuroprotective properties of this compound revealed its potential in protecting neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve the modulation of various signaling pathways associated with neurodegenerative diseases .
Case Studies
Several studies have explored the biological implications of similar compounds within the same class. For instance, derivatives of isoxazole and thiazole have shown promising results in inhibiting bacterial growth and displaying cytotoxic effects on cancer cells. These findings support the hypothesis that structural variations in heterocyclic compounds can significantly influence their biological activities.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as DNA gyrase. The results indicated strong binding affinities, which correlate with its observed antimicrobial activity. The binding interactions involved crucial amino acid residues, suggesting a robust mechanism of action against bacterial targets .
Properties
Molecular Formula |
C25H18N2O5S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H18N2O5S/c1-15-13-20(26-32-15)27-22(21(24(29)25(27)30)23(28)19-11-6-12-33-19)16-7-5-10-18(14-16)31-17-8-3-2-4-9-17/h2-14,22,29H,1H3 |
InChI Key |
KZFVHMJXAFMPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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